20a-Dihydroprogesterone-13C5
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Overview
Description
20a-Dihydroprogesterone-13C5: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 20a-Dihydroprogesterone. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis of pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20a-Dihydroprogesterone-13C5 involves the incorporation of carbon-13 into the molecular structure of 20a-Dihydroprogesterone. This is typically achieved through chemical synthesis using carbon-13 labeled precursors . The specific reaction conditions and synthetic routes can vary, but they generally involve standard organic synthesis techniques such as hydrogenation, oxidation, and reduction reactions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: 20a-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can produce hydroxyl-containing derivatives .
Scientific Research Applications
Chemistry: 20a-Dihydroprogesterone-13C5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding the metabolism of progesterone and its derivatives in various biological systems .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of progesterone analogs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It serves as an internal standard in mass spectrometry and other analytical techniques .
Mechanism of Action
20a-Dihydroprogesterone-13C5 exerts its effects by interacting with specific molecular targets and pathways. It is a metabolite of progesterone, formed by the action of 20a-hydroxysteroid dehydrogenases (20a-HSDs) and 17β-hydroxysteroid dehydrogenase (17β-HSD) . These enzymes catalyze the conversion of progesterone to this compound and vice versa . The compound has low affinity for the progesterone receptor and acts as an aromatase inhibitor, inhibiting the production of estrogen in breast tissue .
Comparison with Similar Compounds
- 20β-Dihydroprogesterone
- 17α-Hydroxyprogesterone
- 16α-Hydroxyprogesterone
- 5α-Dihydroprogesterone
- 11-Deoxycorticosterone
Comparison: 20a-Dihydroprogesterone-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Compared to other similar compounds, it has a specific role in studying the metabolism and pharmacokinetics of progesterone analogs . Its low affinity for the progesterone receptor and its function as an aromatase inhibitor further distinguish it from other progesterone derivatives .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
321.44 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI Key |
RWBRUCCWZPSBFC-CAJZKUKUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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